Cas no 1401666-86-1 (N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide)

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide is a chiral compound featuring a pyrrolidine scaffold with an acetamide and an amino-propionyl functional group. Its stereospecific structure enhances selectivity in biochemical interactions, making it valuable for pharmaceutical research, particularly in peptide synthesis and enzyme inhibition studies. The presence of both amide and amino groups allows for versatile reactivity, facilitating modifications for targeted applications. The compound’s defined stereochemistry ensures consistent performance in asymmetric synthesis, while its stability under physiological conditions supports its use in drug discovery. Its purity and structural precision make it a reliable intermediate for developing bioactive molecules with optimized efficacy and specificity.
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide structure
1401666-86-1 structure
Product Name:N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide
CAS No:1401666-86-1
MF:C9H17N3O2
MW:199.250181913376
CID:2163089
Update Time:2025-06-29

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(s)-1-((s)-2-amino-propionyl)-pyrrolidin-3-yl]-acetamide
    • N-((S)-1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)acetamide
    • AM97762
    • N-[(S)-1-((S)-2-aminopropanyl)pyrrolidin-3-yl]acetamide
    • N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide
    • Inchi: 1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13)/t6-,8-/m0/s1
    • InChI Key: LFRKYDWIYDBMTC-XPUUQOCRSA-N
    • SMILES: O=C([C@H](C)N)N1CC[C@@H](C1)NC(C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Topological Polar Surface Area: 75.4

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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Additional information on N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide (CAS No. 1401666-86-1): A Comprehensive Overview

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide (CAS No. 1401666-86-1) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound, also known as (S)-N-(1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl)acetamide, is characterized by its unique structural features, which include a pyrrolidine ring and an amino acid moiety. These structural elements contribute to its biological activity and make it a valuable candidate for drug development.

The chemical structure of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide consists of a pyrrolidine ring substituted with an N-acetyl group and an (S)-2-amino-propionyl moiety. The presence of these functional groups imparts specific stereochemical properties that are crucial for its biological activity. The compound's chirality, particularly the (S) configuration at the pyrrolidine and amino acid moieties, plays a significant role in its interactions with biological targets.

Recent studies have highlighted the potential of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate specific neurotransmitter systems, particularly those involving glutamate and GABA, which are implicated in the pathogenesis of these conditions.

In addition to its neuroprotective properties, N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammation. This property makes it a potential candidate for the treatment of inflammatory disorders, including rheumatoid arthritis and multiple sclerosis.

The pharmacokinetic profile of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide has been extensively studied to understand its behavior in biological systems. It has been found to exhibit good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Furthermore, its low toxicity and minimal side effects have been confirmed in preclinical studies, enhancing its potential as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported. These findings have paved the way for further clinical investigations, including phase II and III trials, to establish its therapeutic potential in various disease conditions.

The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide involves several steps, including the preparation of the chiral amino acid derivative and its subsequent coupling with the pyrrolidine ring. Various synthetic routes have been developed to optimize yield and purity, ensuring that the final product meets the stringent quality standards required for pharmaceutical applications.

In conclusion, N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide (CAS No. 1401666-86-1) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential, potentially leading to new treatments for various diseases.

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